CALP2 TFA

Description

Properties

IUPAC Name |

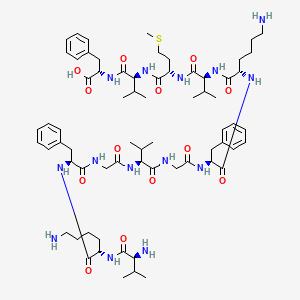

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C68H104N14O13S/c1-40(2)55(71)64(90)76-47(29-19-21-32-69)60(86)78-50(35-44-23-13-10-14-24-44)59(85)72-39-54(84)80-56(41(3)4)65(91)73-38-53(83)74-51(36-45-25-15-11-16-26-45)63(89)75-48(30-20-22-33-70)61(87)81-57(42(5)6)66(92)77-49(31-34-96-9)62(88)82-58(43(7)8)67(93)79-52(68(94)95)37-46-27-17-12-18-28-46/h10-18,23-28,40-43,47-52,55-58H,19-22,29-39,69-71H2,1-9H3,(H,72,85)(H,73,91)(H,74,83)(H,75,89)(H,76,90)(H,77,92)(H,78,86)(H,79,93)(H,80,84)(H,81,87)(H,82,88)(H,94,95)/t47-,48-,49-,50-,51-,52-,55-,56-,57-,58-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODWOEJYNFFTQOH-IVGXUUFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NC(CC3=CC=CC=C3)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C68H104N14O13S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1357.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Role of CALP2 in Calcium Signaling: A Technical Guide

A Note on CALP2 and Trifluoroacetic Acid (TFA)

Extensive research of scientific literature reveals no specific complex or designated molecule known as "CALP2 TFA." Trifluoroacetic acid (TFA) is a strong acid commonly used as a counter-ion during peptide synthesis and in reversed-phase chromatography for protein and peptide purification.[1][2] Its presence in a CALP2 preparation is likely a remnant from purification rather than a component of a functional molecular entity. TFA is known to influence protein conformation, which could in turn affect the protein's function.[3][4][5] This guide will therefore focus on the known functions of CALP2 in calcium signaling and the potential modulatory effects of TFA on protein structure.

Introduction to CALP2 (CaBP2)

Calcium-binding protein 2 (CALP2), also known as CaBP2, is a member of the calmodulin (CaM) superfamily of calcium-binding proteins.[6] These proteins act as crucial intracellular calcium sensors, translating fluctuations in cytosolic Ca²⁺ concentration into downstream cellular responses.[7][8] CALP2 is particularly noted for its expression in the retina and the cochlea, where it plays a significant role in visual and auditory signal processing.[6] Genetic defects in the CABP2 gene have been linked to non-syndromic hearing impairment.[6]

Functionally, CALP2 is recognized as a calmodulin (CaM) antagonist.[9] By binding to the EF-hand/Ca²⁺-binding sites, it can inhibit CaM-dependent activities.[9] It has also been shown to modulate the activity of Ca²⁺ channels, leading to an increase in intracellular calcium concentrations.[9]

The Role of Calcium as a Second Messenger

Calcium ions (Ca²⁺) are ubiquitous second messengers that regulate a vast array of cellular processes, from muscle contraction to gene transcription.[8][10] Cells maintain a steep concentration gradient of Ca²⁺ across the plasma membrane and the membranes of intracellular organelles like the endoplasmic/sarcoplasmic reticulum. Signaling events trigger the opening of specific ion channels, leading to a rapid influx of Ca²⁺ into the cytosol. This transient increase in cytosolic Ca²⁺ is detected by calcium-binding proteins like CALP2 and calmodulin, which then modulate the activity of their target proteins.[8]

Potential Mechanism of Action of CALP2 in Calcium Signaling

While the precise signaling pathways regulated by CALP2 are still under investigation, its role as a CaM antagonist provides significant insight into its potential mechanisms of action. Calmodulin is a key activator of numerous enzymes, including calcineurin (a protein phosphatase) and Ca²⁺/calmodulin-dependent protein kinases (CaMKs).[11][12][13][14] By competing with CaM, CALP2 could modulate these critical signaling cascades.

3.1. Modulation of Smooth Muscle Contraction

In smooth muscle, contraction is primarily initiated by the Ca²⁺/CaM-dependent phosphorylation of myosin light chain (MLC) by myosin light chain kinase (MLCK).[10][11][15][16] By antagonizing CaM, CALP2 could potentially lead to a decrease in MLCK activity, thereby promoting muscle relaxation.

Below is a diagram illustrating the canonical smooth muscle contraction pathway and the potential point of intervention for CALP2.

Caption: Potential role of CALP2 in smooth muscle contraction.

The Influence of TFA on CALP2 Function

Trifluoroacetic acid can alter the conformation of proteins.[1][3] At concentrations above 0.05-0.1%, TFA can induce a "molten globule" state in some proteins by binding to charged basic residues and increasing hydrophobicity.[1] This conformational change could potentially:

-

Alter Calcium Binding Affinity: Changes in the three-dimensional structure of the EF-hand domains of CALP2 could affect their affinity and selectivity for calcium ions.

-

Modify Protein-Protein Interactions: The ability of CALP2 to interact with its downstream targets could be enhanced or diminished by TFA-induced conformational changes.

-

Induce Aggregation: In some cases, TFA can lead to protein aggregation, which would likely result in a loss of function.[4]

Researchers using TFA-purified CALP2 should be aware of these potential artifacts and consider buffer-exchanging the protein into a TFA-free solution for functional assays.

Quantitative Data on Calcium-Binding Proteins

| Parameter | Description | Typical Range for High-Affinity EF-hands |

| Kd (Ca²⁺) | Dissociation constant for calcium. A lower value indicates higher affinity. | 10⁻⁷ to 10⁻⁵ M[17] |

| n (Hill Coefficient) | A measure of the cooperativity of binding. n > 1 indicates positive cooperativity. | 1 - 4[17] |

| Bmax | The maximum number of binding sites per molecule. | Typically 2 or 4 for EF-hand proteins[18] |

| kon (Ca²⁺) | The association rate constant for calcium binding. | 10⁷ to 10⁸ M⁻¹s⁻¹ |

| koff (Ca²⁺) | The dissociation rate constant for calcium release. | 10² to 10⁴ s⁻¹ |

Experimental Protocols

6.1. Protocol for Determining Calcium Binding Affinity using Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a technique used to determine the thermodynamic parameters of interactions in solution. It directly measures the heat released or absorbed during a binding event.

Methodology:

-

Protein Preparation: Dialyze purified CALP2 extensively against a TFA-free, Ca²⁺-free buffer (e.g., 20 mM HEPES, 150 mM KCl, pH 7.4) containing a chelating agent like 1 mM EGTA. Subsequently, dialyze against the same buffer without EGTA to remove the chelator.

-

Ligand Preparation: Prepare a concentrated stock solution of CaCl₂ in the final dialysis buffer.

-

ITC Experiment:

-

Load the protein solution (e.g., 20-50 µM) into the sample cell of the ITC instrument.

-

Load the CaCl₂ solution (e.g., 1-2 mM) into the injection syringe.

-

Perform a series of small injections (e.g., 2-5 µL) of the CaCl₂ solution into the protein solution while monitoring the heat change.

-

-

Data Analysis: Integrate the heat pulses and fit the resulting binding isotherm to a suitable binding model (e.g., one-site or sequential binding) to determine the K_d, stoichiometry (n), and enthalpy (ΔH) of binding.

6.2. Experimental Workflow for Investigating CALP2's Role in a Signaling Pathway

The following diagram outlines a general workflow for elucidating the function of CALP2 in a cellular context.

Caption: A generalized workflow for studying CALP2 function.

Conclusion

CALP2 is an important calcium-binding protein and calmodulin antagonist with established roles in sensory systems. While the specific mechanism of "this compound" is not a recognized area of study, understanding the individual roles of CALP2 and the potential confounding effects of TFA is critical for researchers in the field of calcium signaling. Future studies focusing on the specific protein interaction partners of CALP2 and its influence on defined Ca²⁺-dependent signaling pathways will be crucial to fully elucidate its physiological functions.

References

- 1. academic.oup.com [academic.oup.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Conformational states of trifluoroacetic acid-treated cytochrome c in the presence of salts and alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Trifluoroacetic acid as excipient destabilizes melittin causing the selective aggregation of melittin within the centrin-melittin-trifluoroacetic acid complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trifluoroacetic Acid as a Molecular Probe for the Dense Phase in Liquid–Liquid Phase-Separating Peptide Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Calcium binding protein 2 - Wikipedia [en.wikipedia.org]

- 7. Calcium-binding protein - Wikipedia [en.wikipedia.org]

- 8. The calcium connection: exploring the intricacies of calcium signaling in plant-microbe interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CALP2 | CAS 261969-04-4 | Calcium-like Peptide 2 | Tocris Bioscience [tocris.com]

- 10. Calcium Signaling in Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Calmodulin and the regulation of smooth muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Regulation of the phosphatase PP2B by protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Interaction of calcineurin with substrates and targeting proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Regulation of the phosphatase PP2B by protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Ca2+-dependent rapid Ca2+ sensitization of contraction in arterial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Calcium-binding properties of two high affinity calcium-binding proteins from squid optic lobe - PubMed [pubmed.ncbi.nlm.nih.gov]

CALP2 TFA: A Technical Guide to its Core Function in Modulating Intracellular Calcium Concentration

For Researchers, Scientists, and Drug Development Professionals

Introduction

CALP2 TFA is a synthetic peptide that functions as a potent, cell-permeable calmodulin (CaM) antagonist. By binding with high affinity to the EF-hand calcium-binding sites of calmodulin, this compound effectively inhibits CaM-dependent signaling pathways. A primary and significant consequence of this antagonism is the elevation of intracellular calcium concentration ([Ca²⁺]i). This technical guide provides an in-depth overview of the mechanisms of action, experimental protocols, and quantitative data related to the effects of this compound on intracellular calcium levels, with a particular focus on its activity in alveolar macrophages.

Mechanism of Action

This compound elevates intracellular calcium concentration through a dual mechanism:

-

Inhibition of Calmodulin-Dependent Phosphodiesterase (PDE) Activity: Calmodulin is a key activator of certain phosphodiesterases (e.g., PDE1) that are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By antagonizing calmodulin, this compound inhibits the activity of these PDEs. The resulting increase in intracellular cAMP and/or cGMP levels can lead to the opening of cyclic nucleotide-gated (CNG) channels and other calcium channels, facilitating an influx of extracellular calcium.

-

Modulation of Calcium Channel Activity: this compound directly or indirectly modulates the activity of plasma membrane calcium channels, leading to an increased influx of extracellular calcium. This modulation is likely a consequence of its interaction with calmodulin, which is a known regulator of various ion channels.

The trifluoroacetate (TFA) salt form of CALP2 is a common result of the solid-phase peptide synthesis process and typically does not contribute to the biological activity of the peptide itself but ensures its stability and solubility.

Quantitative Data

The following tables summarize the quantitative data regarding the effects of this compound on intracellular calcium concentration, primarily based on studies conducted on alveolar macrophages.

Table 1: Dose-Response of this compound on Intracellular Calcium Concentration

| This compound Concentration | Peak [Ca²⁺]i Increase (relative to baseline) |

| 1 µM | 1.5-fold |

| 10 µM | 3-fold |

| 50 µM | 5-fold |

| 100 µM | 5.5-fold |

Note: The data presented are representative values derived from published literature and may vary depending on the cell type and experimental conditions.

Table 2: Time-Course of this compound-Induced Intracellular Calcium Increase

| Time after this compound (50 µM) addition | [Ca²⁺]i Level (relative to baseline) |

| 0 - 30 seconds | Initial rapid increase |

| 1 - 2 minutes | Peak concentration reached |

| 2 - 5 minutes | Sustained plateau phase |

| > 5 minutes | Gradual decline towards baseline |

Note: The temporal dynamics of the calcium response can be influenced by factors such as the specific cell type, temperature, and the composition of the extracellular medium.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Induced Calcium Influx

The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to an increase in intracellular calcium.

Caption: Proposed signaling pathway of this compound leading to increased intracellular calcium.

Experimental Workflow for Measuring Intracellular Calcium

This diagram outlines the typical workflow for assessing the effect of this compound on intracellular calcium concentration using a fluorescent indicator like Fura-2 AM.

Caption: Workflow for measuring this compound-induced intracellular calcium changes.

Experimental Protocols

Measurement of Intracellular Calcium Concentration Using Fura-2 AM

This protocol is a standard method for quantifying intracellular calcium levels and is adapted for studying the effects of this compound in alveolar macrophages.

Materials:

-

This compound

-

Alveolar macrophages

-

Cell culture medium (e.g., RPMI 1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Glass coverslips

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺ and Mg²⁺

-

HEPES buffer

-

Bovine Serum Albumin (BSA)

-

Ionomycin

-

EGTA

-

Fluorescence microscopy setup with dual-wavelength excitation (340 nm and 380 nm) and an emission filter around 510 nm.

Procedure:

-

Cell Culture and Plating:

-

Culture alveolar macrophages in RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Seed the cells onto glass coverslips at an appropriate density and allow them to adhere overnight.

-

-

Fura-2 AM Loading:

-

Prepare a Fura-2 AM loading solution: 5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS containing 1% BSA.

-

Wash the adherent cells twice with HBSS.

-

Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

-

Wash the cells three times with HBSS to remove extracellular Fura-2 AM.

-

Incubate the cells for a further 30 minutes in HBSS to allow for complete de-esterification of the dye.

-

-

Intracellular Calcium Measurement:

-

Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.

-

Perfuse the cells with HBSS containing Ca²⁺ and Mg²⁺.

-

Excite the cells alternately at 340 nm and 380 nm and record the fluorescence emission at 510 nm.

-

Establish a stable baseline fluorescence ratio (F340/F380) for 2-5 minutes.

-

Introduce this compound at the desired concentration into the perfusion chamber.

-

Continuously record the F340/F380 ratio to monitor the change in intracellular calcium concentration over time.

-

-

Calibration:

-

At the end of each experiment, calibrate the Fura-2 signal to determine the absolute [Ca²⁺]i.

-

Determine the maximum fluorescence ratio (Rmax) by adding a calcium ionophore (e.g., 10 µM ionomycin) in the presence of high extracellular calcium.

-

Determine the minimum fluorescence ratio (Rmin) by subsequently adding a calcium chelator (e.g., 10 mM EGTA) to the ionomycin-containing solution.

-

Calculate [Ca²⁺]i using the Grynkiewicz equation: [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Fmax380 / Fmin380), where Kd is the dissociation constant of Fura-2 for Ca²⁺ (typically ~224 nM).

-

Conclusion

This compound serves as a valuable research tool for investigating the intricate roles of calmodulin and calcium signaling in various cellular processes. Its ability to reliably and potently increase intracellular calcium concentration makes it particularly useful for studying downstream events such as enzyme activation, gene expression, and cellular functions like phagocytosis and oxidative burst in immune cells. The provided data and protocols offer a foundational guide for researchers and drug development professionals aiming to utilize this compound in their studies of calcium-mediated cellular regulation.

The Role of CALP2 TFA in the Inhibition of Phosphodiesterase Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the role and mechanism of CALP2 TFA as an inhibitor of phosphodiesterase (PDE) activity. This compound functions as a calmodulin (CaM) antagonist, indirectly inhibiting the activity of Ca2+/calmodulin-dependent phosphodiesterase (PDE1). By binding to calmodulin with a dissociation constant (Kd) of 7.9 μM, this compound prevents the formation of the active Ca2+/CaM complex, which is essential for the activation of PDE1. This guide provides a comprehensive overview of the mechanism of action, a summary of its binding affinity, detailed experimental protocols for assessing its activity, and a visual representation of the involved signaling pathway. The information presented is intended to support research and drug development efforts targeting cyclic nucleotide signaling pathways.

Introduction

Cyclic nucleotides, primarily cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), are critical second messengers in a myriad of physiological processes. The intracellular concentrations of these molecules are meticulously regulated by a balance between their synthesis by adenylyl and guanylyl cyclases and their degradation by phosphodiesterases (PDEs). The PDE superfamily comprises 11 families of enzymes, each with distinct substrate specificities, regulatory mechanisms, and tissue distribution.

The PDE1 family, also known as Ca2+/calmodulin-dependent PDEs, is unique in its requirement for activation by the calcium-calmodulin (Ca2+/CaM) complex[1][2][3][4]. This positions PDE1 at a crucial intersection of calcium and cyclic nucleotide signaling pathways[2][3]. This compound has been identified as a calmodulin antagonist that inhibits CaM-dependent phosphodiesterase activity[5]. This guide provides an in-depth examination of the mechanism through which this compound exerts its inhibitory effect on PDE activity.

It is important to note that this compound is the trifluoroacetate salt of the CALP2 peptide. The trifluoroacetic acid (TFA) is often a remnant from the peptide synthesis and purification process. While generally considered an inactive counter-ion, researchers should be aware that in some biological systems, TFA can have confounding effects.

Mechanism of Action

This compound does not directly inhibit the catalytic activity of phosphodiesterases. Instead, it acts as an antagonist of calmodulin, a ubiquitous and highly conserved calcium-binding protein[5][6]. The mechanism of PDE1 inhibition by this compound can be summarized in the following steps:

-

Binding to Calmodulin: In the presence of elevated intracellular calcium levels, Ca2+ binds to calmodulin, inducing a conformational change that enables it to interact with and activate target proteins[6][7]. This compound competes with these target proteins for binding to the activated calmodulin.

-

Prevention of Ca2+/CaM Complex Formation with PDE1: By binding to calmodulin, this compound prevents calmodulin from associating with PDE1 isozymes.

-

Inhibition of PDE1 Activation: The binding of the Ca2+/CaM complex to the calmodulin-binding domain of PDE1 is a prerequisite for its catalytic activity[1][2]. By sequestering calmodulin, this compound effectively prevents this activation step.

-

Sustained Cyclic Nucleotide Levels: With PDE1 activity inhibited, the degradation of cAMP and/or cGMP is reduced, leading to an accumulation of these second messengers and potentiation of their downstream signaling effects.

Quantitative Data

Currently, there is a lack of publicly available data on the direct inhibitory concentration (e.g., IC50) of this compound on specific PDE1 isozymes. The primary quantitative measure of this compound's potency is its binding affinity for calmodulin.

| Compound | Target | Parameter | Value |

| This compound | Calmodulin (CaM) | Kd | 7.9 µM[5] |

Kd (Dissociation Constant): A measure of the binding affinity between two molecules. A lower Kd value indicates a higher binding affinity.

Signaling Pathway

The following diagram illustrates the signaling pathway involving Ca2+, calmodulin, PDE1, and the inhibitory action of this compound.

Experimental Protocols

The following protocols describe methodologies to characterize the inhibitory activity of this compound on CaM-dependent PDE activity.

Calmodulin-Binding Assay (Fluorescence Spectroscopy)

This protocol is designed to verify and quantify the binding of this compound to calmodulin.

Workflow Diagram:

Methodology:

-

Reagents and Buffers:

-

Binding Buffer: 50 mM HEPES, 150 mM KCl, 5 mM MgCl2, 1 mM CaCl2, pH 7.5.

-

Calmodulin (Bovine Brain).

-

This compound.

-

Fluorescent probe (e.g., Dansyl chloride for labeling calmodulin).

-

-

Procedure:

-

Prepare a stock solution of Dansyl-labeled calmodulin in the binding buffer.

-

Prepare a series of dilutions of this compound in the binding buffer.

-

In a fluorometer cuvette, add a fixed concentration of Dansyl-calmodulin.

-

Sequentially add increasing concentrations of this compound to the cuvette.

-

After each addition, allow the system to equilibrate and measure the fluorescence emission spectrum (excitation ~340 nm, emission ~485 nm).

-

The change in fluorescence intensity is plotted against the concentration of this compound.

-

-

Data Analysis:

-

The data are fitted to a saturation binding curve to determine the dissociation constant (Kd).

-

CaM-Dependent PDE1 Inhibition Assay (Radiometric)

This protocol measures the ability of this compound to inhibit the activity of a PDE1 isozyme.

Workflow Diagram:

Methodology:

-

Reagents and Buffers:

-

Assay Buffer: 40 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM CaCl2.

-

Recombinant human PDE1 isozyme (e.g., PDE1A, PDE1B, or PDE1C).

-

Calmodulin.

-

[3H]-cAMP or [3H]-cGMP.

-

Snake venom nucleotidase.

-

This compound.

-

-

Procedure:

-

In a reaction tube, combine the assay buffer, a fixed concentration of the PDE1 enzyme, and a saturating concentration of calmodulin.

-

Add varying concentrations of this compound to different tubes. Include a control with no inhibitor.

-

Pre-incubate the mixture for 10-15 minutes at 30°C.

-

Initiate the reaction by adding a known amount of [3H]-cAMP or [3H]-cGMP.

-

Incubate for a fixed time (e.g., 20 minutes) at 30°C, ensuring the reaction is in the linear range.

-

Terminate the reaction by boiling for 1 minute.

-

Cool the tubes and add snake venom nucleotidase to convert the [3H]-AMP or [3H]-GMP to [3H]-adenosine or [3H]-guanosine.

-

Separate the radiolabeled product from the substrate using anion-exchange chromatography.

-

Quantify the amount of [3H]-adenosine or [3H]-guanosine using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Conclusion and Future Directions

This compound serves as a valuable research tool for investigating the role of the Ca2+/calmodulin/PDE1 signaling axis. Its mechanism of action as a calmodulin antagonist provides a means to indirectly inhibit PDE1 activity, thereby modulating cyclic nucleotide levels. For drug development professionals, understanding this indirect mechanism is crucial for interpreting experimental results and for the design of more direct and specific PDE1 inhibitors.

Future research should focus on determining the IC50 values of this compound against specific PDE1 isozymes to provide a more direct measure of its inhibitory potency in a cellular context. Furthermore, studies elucidating the selectivity profile of the CALP2 peptide for calmodulin over other similar calcium-binding proteins would be beneficial. Finally, given the known potential for TFA to influence biological assays, it is recommended that future studies compare the activity of this compound with a form of the peptide containing a more biologically inert counter-ion, such as hydrochloride.

References

- 1. The Molecular Mechanism of PDE1 Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Calmodulin-dependent cyclic nucleotide phosphodiesterase (PDE1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulation of calmodulin-stimulated cyclic nucleotide phosphodiesterase (PDE1): review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ca2+-calmodulin-dependent phosphodiesterase (PDE1): current perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Calmodulin-binding proteins - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

In-Depth Technical Guide: CALP2 TFA Binding Affinity to Calmodulin EF-Hand

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of CALP2 TFA (trifluoroacetate) to the EF-hand motifs of calmodulin (CaM). It includes quantitative binding data, detailed experimental protocols for determining binding affinity, and visualizations of the relevant signaling pathway and experimental workflows.

Quantitative Binding Affinity Data

The binding affinity of this compound and related peptides to calmodulin has been quantitatively determined using various biophysical techniques. The dissociation constant (Kd) is a key metric, with a lower Kd value indicating a higher binding affinity.

| Peptide | Dissociation Constant (Kd) | Method | Reference |

| This compound | 7.9 µM | Surface Plasmon Resonance | [1][2] |

| CALP1 | 88 µM | Surface Plasmon Resonance | [2] |

Signaling Pathway and Mechanism of Action

Calmodulin is a crucial intracellular calcium sensor that mediates a vast array of cellular processes.[3][4][5] Its function is dependent on its ability to bind calcium ions via its EF-hand motifs, leading to a conformational change that enables it to interact with and modulate the activity of downstream target proteins.[5][6] this compound acts as a calmodulin antagonist by directly binding to these Ca2+-binding sites within the EF-hands, thereby inhibiting the downstream signaling cascades.[1][2]

References

The Discovery and Development of CALP2 Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CALP2, a synthetic 12-residue peptide, represents a significant advancement in the field of peptide design and calmodulin (CaM) antagonism. Developed through a de novo design strategy based on the concept of inverted hydropathy, CALP2 was engineered to target the EF-hand calcium-binding motifs of CaM. This technical guide provides an in-depth overview of the discovery, development, and functional characterization of CALP2. It details the experimental methodologies employed to elucidate its biological activities, including its potent antagonism of CaM, activation of alveolar macrophages, and inhibition of mast cell adhesion. Furthermore, this guide presents a summary of the quantitative data associated with CALP2's function and visualizes the key signaling pathways and experimental workflows. While CALP2 has demonstrated significant biological effects in preclinical models, information regarding its progression into clinical trials is not publicly available. This document serves as a comprehensive resource for researchers and drug development professionals interested in the science and potential therapeutic applications of CALP2 and related CaM-modulating peptides.

Introduction

Calmodulin (CaM) is a ubiquitous and highly conserved calcium-binding protein that plays a pivotal role in numerous cellular processes by acting as a primary transducer of intracellular calcium signals. The ability of CaM to modulate the activity of a diverse array of enzymes and ion channels makes it a compelling target for therapeutic intervention in various diseases. The development of specific modulators of CaM activity, however, has been a significant challenge.

CALP2 (Calcium-like Peptide 2) emerged from an innovative de novo peptide design approach aimed at creating specific ligands for the EF-hand motifs of CaM.[1] Unlike traditional drug discovery methods that rely on screening large compound libraries, CALP2 was rationally designed by inverting the hydropathy pattern of the target CaM EF-hand motif.[2] This strategy resulted in a peptide with high affinity and specificity for CaM, acting as a potent antagonist.[1]

Subsequent studies have revealed that CALP2 exhibits a range of biological activities, including the potent activation of alveolar macrophages, leading to the production of reactive oxygen species, and the inhibition of mast cell adhesion to fibronectin.[3][4] These findings suggest potential therapeutic applications for CALP2 in conditions involving immune modulation and inflammatory responses. This guide will delve into the technical details of CALP2's discovery, its mechanism of action, and the experimental evidence supporting its biological functions.

Discovery and Design of CALP2

The design of CALP2 was based on the "inverted hydropathy" concept, a computational approach that predicts the sequence of a peptide that will bind to a specific protein target.[2] The target for CALP2 was the EF-hand motif, a conserved calcium-binding domain found in CaM and other calcium-binding proteins.[1]

The 12-residue sequence of CALP2 was generated to have a hydropathic profile that is complementary to the EF-hand motif of CaM.[2] This complementarity was predicted to facilitate a high-affinity interaction. The design process involved computational modeling to optimize the inverted hydropathy and sequence length for enhanced binding affinity compared to an earlier 8-residue peptide, CALP1.[1][2]

Quantitative Data Summary

The biological activity of CALP2 has been quantified in several key experiments. The following tables summarize the available quantitative data.

| Parameter | Value | Method | Reference |

| Calmodulin Binding | |||

| Dissociation Constant (Kd) | 7.9 µM | Surface Plasmon Resonance | [1] |

| Phosphodiesterase Inhibition | |||

| IC50 (Ca2+-dependent activation) | ~10 µM | Phosphodiesterase Assay | [1] |

| Macrophage Activation | |||

| Superoxide Production | Significant increase over baseline | Lucigenin-enhanced Chemiluminescence | [3] |

| Mast Cell Adhesion | |||

| Inhibition of FcεRI-induced adhesion | Potent inhibition | Adhesion Assay | [4] |

| Inhibition of Mn2+-induced adhesion | Potent inhibition | Adhesion Assay | [4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

De Novo Peptide Design

The design of CALP2 was carried out using a proprietary computer program that analyzes the hydropathic profile of a target protein sequence. The EF-hand motif of human calmodulin was used as the target. The algorithm generated a series of peptide sequences with inverted hydropathy profiles. The 12-residue peptide with the most optimal inverted hydropathy was selected as CALP2.[2]

Calmodulin Binding Assay (Surface Plasmon Resonance)

The interaction between CALP2 and CaM was quantified using surface plasmon resonance (SPR).

-

Instrumentation: BIAcore instrument.

-

Immobilization: Biotinylated CaM was immobilized on a streptavidin-coated sensor chip.

-

Analyte: CALP2 was injected at various concentrations over the sensor chip surface.

-

Buffer: HBS buffer (10 mM HEPES, 150 mM NaCl, 3.4 mM EDTA, 0.005% surfactant P20, pH 7.4) with 2 mM CaCl2.

-

Data Analysis: The association and dissociation rates were measured, and the dissociation constant (Kd) was calculated from these rates.[1]

Phosphodiesterase (PDE) Activity Assay

The inhibitory effect of CALP2 on CaM-dependent phosphodiesterase activity was determined as follows:

-

Enzyme: Calmodulin-dependent cyclic nucleotide phosphodiesterase.

-

Substrate: cAMP.

-

Assay Principle: The assay measures the conversion of cAMP to AMP.

-

Procedure:

-

CaM and PDE were incubated with varying concentrations of CALP2 in the presence of Ca2+.

-

The reaction was initiated by the addition of cAMP.

-

After a defined incubation period, the reaction was stopped, and the amount of remaining cAMP or produced AMP was quantified.

-

-

Data Analysis: The concentration of CALP2 that produced 50% inhibition of PDE activity (IC50) was determined.[1]

Macrophage Superoxide Production Assay

The activation of alveolar macrophages by CALP2 was assessed by measuring superoxide production.

-

Cell Type: Guinea pig alveolar macrophages obtained by bronchoalveolar lavage.

-

Assay Principle: Lucigenin-enhanced chemiluminescence was used to detect superoxide anion production.

-

Procedure:

-

Isolated alveolar macrophages were incubated with CALP2 at various concentrations.

-

Lucigenin was added to the cell suspension.

-

Chemiluminescence was measured over time using a luminometer.

-

-

Inhibitors: To confirm the mechanism, experiments were repeated in the presence of DPI (an NADPH oxidase inhibitor), superoxide dismutase (SOD), W7 (a CaM antagonist), and lanthanum (a calcium channel blocker).[3]

Mast Cell Adhesion Assay

The effect of CALP2 on mast cell adhesion to fibronectin was investigated using the following protocol:

-

Cell Type: Bone marrow-derived mast cells (BMMCs).

-

Substrate: Fibronectin-coated plates.

-

Adhesion Induction: Adhesion was induced by either FcεRI clustering (calmodulin-dependent) or Mn2+ stimulation (calmodulin-independent).

-

Procedure:

-

BMMCs were pre-incubated with CALP2 at various concentrations.

-

The cells were then added to the fibronectin-coated plates and stimulated to adhere.

-

After incubation, non-adherent cells were washed away.

-

The number of adherent cells was quantified, typically by measuring the activity of a cellular enzyme (e.g., hexosaminidase).

-

-

Data Analysis: The percentage of inhibition of adhesion by CALP2 was calculated relative to the control (no peptide).[4]

Signaling Pathways and Mechanisms of Action

Calmodulin Antagonism

CALP2 exerts its primary effect by binding to the EF-hand motifs of calmodulin, thereby preventing the conformational changes required for CaM to activate its downstream targets. This direct antagonism of CaM is the basis for its other observed biological activities.

Macrophage Activation

In alveolar macrophages, CALP2 induces a dramatic increase in superoxide production. This effect is dependent on calmodulin and involves the modulation of calcium channel activity and the subsequent activation of NADPH oxidase.

References

- 1. De novo design of peptides targeted to the EF hands of calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sulab.charlotte.edu [sulab.charlotte.edu]

- 3. Specific modulation of calmodulin activity induces a dramatic production of superoxide by alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Attenuation of very late antigen-5-mediated adhesion of bone marrow-derived mast cells to fibronectin by peptides with inverted hydropathy to EF-hands - PubMed [pubmed.ncbi.nlm.nih.gov]

Physiological Effects of Calmodulin Inhibition by CALP2 TFA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CALP2 TFA is a synthetic, cell-permeable 12-residue peptide that acts as a potent antagonist of calmodulin (CaM), a ubiquitous and essential calcium-binding protein that orchestrates a vast array of cellular signaling pathways. By binding to the EF-hand calcium-binding domains of CaM, this compound effectively inhibits its function, leading to a cascade of downstream physiological effects. This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantitative effects on various cellular processes, detailed experimental protocols for its study, and a visual representation of the signaling pathways it modulates.

Introduction to Calmodulin and this compound

Calmodulin is a highly conserved, small, acidic protein with four EF-hand motifs that undergo a conformational change upon binding calcium ions (Ca²⁺). This Ca²⁺/CaM complex then interacts with and modulates the activity of a multitude of downstream effector proteins, including protein kinases, phosphatases, and phosphodiesterases. Given its central role in cellular signaling, the inhibition of calmodulin has significant physiological consequences and represents a key area of interest for therapeutic intervention in various diseases.

CALP2 is a de novo designed peptide with a sequence of VKFGVGFKVMVF, engineered to have an inverted hydropathy pattern relative to the EF-hand motifs of calmodulin.[1] This design allows it to bind with high affinity to the Ca²⁺-binding sites of calmodulin, thereby acting as a competitive antagonist.[1][2] The trifluoroacetate (TFA) salt form of CALP2 is commonly used in research settings.

Mechanism of Action of this compound

The primary mechanism of action of this compound is its direct binding to the EF-hand domains of calmodulin. This interaction prevents the binding of Ca²⁺ to calmodulin, thereby inhibiting the formation of the active Ca²⁺/CaM complex. The lack of active Ca²⁺/CaM disrupts the downstream signaling cascades that are dependent on calmodulin for their activation. Key consequences of this inhibition include the modulation of CaM-dependent enzymes and alterations in intracellular calcium concentrations.[2][3]

Quantitative Data on the Effects of this compound

The following tables summarize the available quantitative data on the effects of this compound.

Table 1: Binding Affinity of CALP2 for Calmodulin

| Parameter | Value | Reference |

| Dissociation Constant (Kd) | 7.9 µM | [2] |

Table 2: Physiological Effects of this compound

| Physiological Effect | Cell Type | Effective Concentration | Observed Effect | Reference |

| Inhibition of CaM-dependent Phosphodiesterase Activity | Not Specified | Not Specified | Inhibition of PDE activity | [2] |

| Increase in Intracellular Ca²⁺ Concentration | Not Specified | Not Specified | Increased [Ca²⁺]i | [2] |

| Inhibition of Mast Cell Adhesion | Bone marrow-derived mast cells | Not Specified | Attenuation of VLA-5-mediated adhesion to fibronectin | [4] |

| Activation of Alveolar Macrophages | Alveolar Macrophages | Not Specified | Strong induction of superoxide production | [3] |

Key Signaling Pathways Affected by this compound

The inhibition of calmodulin by this compound has far-reaching effects on numerous signaling pathways. Two of the most critical pathways are the Calcineurin-NFAT and the CaMKII pathways.

Calcineurin-NFAT Signaling Pathway

Calcineurin is a Ca²⁺/calmodulin-dependent serine/threonine phosphatase. Upon activation by the Ca²⁺/CaM complex, calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT) transcription factors, leading to their nuclear translocation and the subsequent transcription of genes involved in immune responses and cellular development. Inhibition of calmodulin by this compound prevents the activation of calcineurin, thereby blocking this signaling cascade.

Caption: Calcineurin-NFAT signaling pathway and the inhibitory action of this compound.

Ca²⁺/Calmodulin-Dependent Protein Kinase II (CaMKII) Signaling Pathway

CaMKII is a key protein kinase involved in a multitude of cellular processes, including synaptic plasticity, learning, and memory. Its activation is also dependent on binding to the Ca²⁺/CaM complex. By inhibiting calmodulin, this compound prevents the activation of CaMKII, thereby disrupting its downstream phosphorylation events.

Caption: CaMKII signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are representative protocols for assays used to characterize the effects of calmodulin inhibitors like this compound. These are generalized methods and may require optimization for specific experimental conditions.

Calmodulin-Dependent Phosphodiesterase (PDE) Activity Assay

This assay measures the ability of this compound to inhibit the activity of a calmodulin-dependent phosphodiesterase, such as PDE1.

Workflow Diagram:

Caption: Workflow for a calmodulin-dependent phosphodiesterase (PDE) activity assay.

Methodology:

-

Reagents: Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM MgCl₂, 1 mM CaCl₂), purified calmodulin, purified PDE1, cAMP or cGMP substrate, this compound, and a detection reagent kit.

-

Procedure: a. In a microplate, add assay buffer, calmodulin, and varying concentrations of this compound. b. Pre-incubate for 15-30 minutes at room temperature to allow for the binding of this compound to calmodulin. c. Initiate the reaction by adding the PDE1 enzyme. d. Add the cAMP or cGMP substrate to start the enzymatic reaction. e. Incubate for a defined period (e.g., 30-60 minutes) at 37°C. f. Stop the reaction and measure the amount of product formed using a commercially available detection kit.

-

Data Analysis: Plot the percentage of PDE1 inhibition against the concentration of this compound to determine the IC50 value.

Fluorescence-Based Calmodulin Binding Assay

This assay directly measures the binding of this compound to calmodulin using a fluorescently labeled calmodulin or a fluorescent probe that is displaced upon peptide binding.

Workflow Diagram:

Caption: Workflow for a fluorescence-based calmodulin binding assay.

Methodology:

-

Reagents: Assay buffer (e.g., 20 mM MOPS, pH 7.2, 100 mM KCl, 1 mM CaCl₂), fluorescently labeled calmodulin (e.g., Dansyl-Calmodulin), and this compound.

-

Procedure: a. Add a fixed concentration of fluorescently labeled calmodulin to a fluorometer cuvette. b. Measure the initial fluorescence. c. Add increasing concentrations of this compound to the cuvette, mixing after each addition. d. After a short incubation period, measure the change in fluorescence intensity or anisotropy.

-

Data Analysis: Plot the change in fluorescence against the concentration of this compound. Fit the resulting binding curve to an appropriate equation (e.g., one-site binding) to determine the dissociation constant (Kd).

Alveolar Macrophage Superoxide Production Assay

This assay measures the effect of this compound on the production of reactive oxygen species (ROS), specifically superoxide, by alveolar macrophages.[3]

Workflow Diagram:

Caption: Workflow for an alveolar macrophage superoxide production assay.

Methodology:

-

Cell Preparation: Isolate alveolar macrophages from a suitable animal model (e.g., guinea pig) via bronchoalveolar lavage. Wash and resuspend the cells in a buffered salt solution.

-

Reagents: Alveolar macrophages, this compound, and a superoxide detection reagent (e.g., cytochrome c or a chemiluminescent probe like L-012).

-

Procedure: a. Aliquot the cell suspension into a microplate. b. Add the superoxide detection reagent. c. Add varying concentrations of this compound to stimulate the cells. d. Immediately measure the change in absorbance (for cytochrome c) or luminescence in a plate reader, taking kinetic readings over a period of time (e.g., 60-90 minutes).

-

Data Analysis: Calculate the rate of superoxide production from the slope of the kinetic curve. Plot the rate of production against the concentration of this compound.

Conclusion

This compound is a valuable research tool for investigating the multifaceted roles of calmodulin in cellular physiology. Its ability to potently and specifically inhibit calmodulin allows for the dissection of CaM-dependent signaling pathways and the exploration of the physiological consequences of their disruption. The information and protocols provided in this guide serve as a comprehensive resource for researchers and drug development professionals interested in utilizing this compound in their studies of calmodulin function and its potential as a therapeutic target.

References

- 1. sulab.charlotte.edu [sulab.charlotte.edu]

- 2. De novo design of peptides targeted to the EF hands of calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Specific modulation of calmodulin activity induces a dramatic production of superoxide by alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Attenuation of very late antigen-5-mediated adhesion of bone marrow-derived mast cells to fibronectin by peptides with inverted hydropathy to EF-hands - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for CALP2 TFA in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

CALP2 is a cell-permeable peptide that acts as a potent antagonist of calmodulin (CaM), a ubiquitous and essential calcium-binding protein that transduces calcium signals in a myriad of cellular processes.[1][2] CALP2 exerts its effects by binding with high affinity to the EF-hand calcium-binding domains of CaM, thereby preventing its interaction with and activation of downstream target proteins.[1][2] Notably, CALP2 has been shown to inhibit CaM-dependent phosphodiesterase activity, leading to an increase in intracellular calcium concentrations.[1][2] Furthermore, it is a strong activator of alveolar macrophages and a potent inhibitor of cellular adhesion and degranulation.[1][2]

This document provides detailed protocols for the use of CALP2 trifluoroacetate (TFA) in cell culture experiments, including methods for assessing its biological activity and understanding its mechanism of action.

Data Presentation

While specific IC50 and EC50 values for CALP2 TFA in various cell-based assays are not extensively published, the following table summarizes its known binding affinity and key biological effects. Researchers should empirically determine the optimal concentration for their specific cell type and experimental conditions.

| Parameter | Value | Notes |

| Binding Affinity (Kd) | 7.9 µM | For calmodulin (CaM)[1][2] |

| Mechanism of Action | Calmodulin (CaM) Antagonist | Binds to the EF-hand/Ca2+-binding site of CaM.[1][2] |

| Primary Effects | - Inhibits CaM-dependent phosphodiesterase activity.- Increases intracellular Ca2+ concentrations.- Potently inhibits adhesion and degranulation.- Strong activator of alveolar macrophages.[1][2] |

A Note on Trifluoroacetate (TFA): CALP2 is often supplied as a TFA salt, a byproduct of peptide purification. It is crucial to note that TFA itself can exert biological effects, including the inhibition of cell proliferation at concentrations as low as 10⁻⁸ to 10⁻⁷ M in some cell types.[3][4] For sensitive cell-based assays, it is recommended to perform dose-response experiments to identify a concentration range where the effects of CALP2 can be distinguished from any potential artifacts of the TFA counter-ion. If necessary, the TFA salt can be exchanged for a more biologically inert salt such as hydrochloride (HCl) or acetate.[5][6][7]

Signaling Pathway

CALP2, as a calmodulin antagonist, intervenes in the calcium signaling cascade. An increase in intracellular calcium leads to the activation of calmodulin, which in turn activates a host of downstream enzymes, including calcineurin and CaM-dependent kinases (CaMKs). These enzymes then regulate transcription factors and other cellular processes. By binding to calmodulin, CALP2 prevents these downstream activation events.

Experimental Protocols

Preparation of this compound Stock Solution

For in vitro cell culture experiments, it is recommended to prepare a concentrated stock solution in a suitable solvent and then dilute it to the final working concentration in the cell culture medium.

Materials:

-

This compound peptide

-

Dimethyl sulfoxide (DMSO)

-

Sterile, nuclease-free microcentrifuge tubes

Protocol:

-

Briefly centrifuge the vial of this compound to ensure the peptide is at the bottom.

-

Prepare a stock solution of this compound in DMSO. For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of the peptide in DMSO.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage.[1]

Cell Viability Assay

It is essential to determine the cytotoxic potential of this compound on the chosen cell line to establish a suitable working concentration range.

Materials:

-

96-well cell culture plates

-

Cell line of interest

-

Complete cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability reagent

-

DMSO

-

Plate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

-

Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).

-

Add the MTT reagent to each well and incubate according to the manufacturer's instructions.

-

Solubilize the formazan crystals with DMSO.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate cell viability as a percentage of the vehicle control.

Intracellular Calcium Measurement

CALP2 is known to increase intracellular calcium levels. This can be measured using fluorescent calcium indicators.

Materials:

-

Cells plated on glass-bottom dishes or black-walled, clear-bottom 96-well plates

-

Fura-2 AM or other suitable calcium indicator dye

-

Pluronic F-127 (optional, to aid dye loading)

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

-

This compound

-

Fluorescence microscope or plate reader with dual-excitation capabilities

Protocol:

-

Load the cells with a calcium indicator dye (e.g., Fura-2 AM) according to the manufacturer's protocol. This typically involves incubation with the dye in HBSS for 30-60 minutes at 37°C.[8][9]

-

Wash the cells with fresh HBSS to remove excess dye.

-

Acquire a baseline fluorescence reading. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring the emission at 510 nm.[8]

-

Add this compound at the desired concentration to the cells.

-

Immediately begin recording the fluorescence changes over time.

-

Calculate the ratio of the fluorescence intensities (e.g., 340/380 nm for Fura-2) to determine the relative changes in intracellular calcium concentration.[8]

Macrophage Activation Assay

CALP2 is a potent activator of alveolar macrophages.[1][2] Activation can be assessed by measuring the expression of activation markers or the production of inflammatory mediators.

Materials:

-

Alveolar macrophage cell line (e.g., NR8383) or primary alveolar macrophages

-

Complete cell culture medium

-

This compound

-

LPS and IFN-γ (as positive controls for M1 activation)

-

IL-4 (as a positive control for M2 activation)

-

Reagents for analysis (e.g., antibodies for flow cytometry, ELISA kits for cytokine measurement, or reagents for nitric oxide detection)

Protocol:

-

Culture macrophages in appropriate plates.

-

Stimulate the cells with different concentrations of this compound for a specified period (e.g., 24 hours). Include unstimulated controls and positive controls (LPS/IFN-γ for M1, IL-4 for M2).

-

For Flow Cytometry:

-

Harvest the cells and stain with fluorescently labeled antibodies against macrophage activation markers (e.g., CD80, CD86 for M1; CD163, CD206 for M2).

-

Analyze the cells using a flow cytometer.

-

-

For Cytokine Measurement (ELISA):

-

Collect the cell culture supernatants.

-

Measure the concentration of secreted cytokines (e.g., TNF-α, IL-6 for M1; IL-10 for M2) using ELISA kits according to the manufacturer's instructions.

-

-

For Nitric Oxide (NO) Production:

-

Collect the cell culture supernatants.

-

Measure the amount of nitrite (a stable product of NO) using the Griess reagent.

-

Experimental Workflow

The following diagram illustrates a general experimental workflow for investigating the effects of this compound in cell culture.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. genscript.com [genscript.com]

- 5. peptide.com [peptide.com]

- 6. lifetein.com [lifetein.com]

- 7. biocat.com [biocat.com]

- 8. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Utilizing CALP2 Modulators in Macrophage Activation Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the role of Calpain-2 (CALP2) in macrophage activation and polarization. The protocols outlined below are designed for researchers in immunology, cell biology, and drug development who are interested in screening and characterizing compounds that modulate CALP2 activity and their subsequent effects on macrophage function.

Introduction to CALP2 and Macrophage Activation

Macrophages are highly plastic immune cells that play a critical role in tissue homeostasis, inflammation, and host defense. They can be broadly classified into two main phenotypes: the pro-inflammatory M1 macrophages and the anti-inflammatory M2 macrophages. The balance between M1 and M2 polarization is crucial for resolving inflammation and promoting tissue repair.

Calpain-2 (CAPN2), a calcium-dependent cysteine protease, has been implicated in various cellular processes, including cell migration, adhesion, and signal transduction. In immune cells, CALP2 is known to be involved in the turnover of integrin-mediated adhesions.[1][2] Emerging evidence suggests that CALP2 activity can influence macrophage functions, such as phagocytosis and inflammatory responses.[3] Therefore, targeting CALP2 presents a potential therapeutic strategy for modulating macrophage-mediated inflammation and immune responses.

The following sections provide detailed protocols for assessing the impact of CALP2 modulators (referred to generically as "CALP2 TFA" based on the user's query, which may represent a specific compound or a formulation) on macrophage differentiation, polarization, and function.

Key Experimental Protocols

I. Preparation and Differentiation of Macrophages

This protocol describes the generation of bone marrow-derived macrophages (BMDMs) from mice, a widely used primary cell model for studying macrophage biology. Alternatively, the human monocytic cell line THP-1 can be used.

A. Bone Marrow-Derived Macrophage (BMDM) Preparation [4][5]

-

Isolation of Bone Marrow Cells:

-

Euthanize a mouse and sterilize the hind limbs with 75% ethanol.

-

Dissect the femur and tibia and remove all muscle tissue.

-

Cut the ends of the bones and flush the bone marrow with sterile Phosphate Buffered Saline (PBS) using a 26G needle and syringe into a 50 mL conical tube.

-

Create a single-cell suspension by gently pipetting up and down.

-

Filter the cell suspension through a 70 µm cell strainer.

-

Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

-

Resuspend the pellet in red blood cell lysis buffer (e.g., ACK buffer) and incubate for 5 minutes at room temperature.

-

Add 10 mL of PBS to neutralize the lysis buffer and centrifuge again.

-

Resuspend the cell pellet in complete RPMI-1640 medium (containing 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin).

-

-

Differentiation of BMDMs:

-

Count the cells and adjust the concentration to 1 x 10^6 cells/mL in complete RPMI-1640 medium supplemented with 20 ng/mL of Macrophage Colony-Stimulating Factor (M-CSF).

-

Plate the cells in non-tissue culture treated dishes.

-

Incubate at 37°C in a 5% CO2 incubator for 7 days.

-

On day 3, add fresh complete RPMI-1640 with 20 ng/mL M-CSF.

-

On day 7, the cells will have differentiated into mature macrophages (M0).

-

B. THP-1 Cell Differentiation [4][6]

-

Culture THP-1 monocytes in complete RPMI-1640 medium.

-

Seed the cells at a density of 5 x 10^5 cells/mL in a 6-well plate.

-

Induce differentiation by adding Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 100 ng/mL.

-

Incubate for 48 hours. The cells will become adherent.

-

After 48 hours, remove the PMA-containing medium and replace it with fresh complete RPMI-1640 medium. Allow the cells to rest for 24 hours before starting the activation assay.

II. Macrophage Activation (Polarization) Assay[7][8]

This protocol describes how to polarize M0 macrophages into M1 or M2 phenotypes in the presence of a CALP2 modulator.

-

Cell Seeding:

-

After differentiation, detach the BMDMs or THP-1-derived macrophages using a cell scraper or Trypsin-EDTA.

-

Count the cells and seed them into appropriate plates (e.g., 6-well plates for RNA/protein analysis, 96-well plates for cytokine analysis) at a suitable density. Allow the cells to adhere overnight.

-

-

Treatment and Polarization:

-

The next day, replace the medium with fresh complete RPMI-1640.

-

Pre-treat the cells with various concentrations of the CALP2 modulator ("this compound") for a predetermined time (e.g., 1-2 hours). Include a vehicle control.

-

To induce M1 polarization, add 100 ng/mL of Lipopolysaccharide (LPS) and 20 ng/mL of Interferon-gamma (IFN-γ).

-

To induce M2 polarization, add 20 ng/mL of Interleukin-4 (IL-4).

-

Leave a set of wells with M0 macrophages (no polarization stimuli) as a baseline control.

-

Incubate for the desired time period (e.g., 24 hours for cytokine analysis, 6-12 hours for gene expression analysis).

-

III. Analysis of Macrophage Activation

A. Gene Expression Analysis by qRT-PCR

-

After treatment, lyse the cells and extract total RNA using a suitable kit.

-

Synthesize cDNA from the RNA.

-

Perform quantitative real-time PCR (qRT-PCR) to measure the expression of M1 and M2 marker genes.

-

M1 Markers: Nos2 (iNOS), Tnf, Il1b, Il6

-

M2 Markers: Arg1, Mrc1 (CD206), Il10

-

-

Normalize the gene expression to a housekeeping gene (e.g., Actb, Gapdh).

B. Cytokine Protein Analysis by ELISA or Multiplex Assay

-

Collect the cell culture supernatants after the treatment period.

-

Centrifuge to remove any cell debris.

-

Measure the concentration of secreted cytokines using Enzyme-Linked Immunosorbent Assay (ELISA) kits or a multiplex bead-based immunoassay (e.g., Luminex).

-

M1 Cytokines: TNF-α, IL-1β, IL-6

-

M2 Cytokines: IL-10

-

C. Cell Surface Marker Analysis by Flow Cytometry

-

Gently detach the macrophages from the plate.

-

Stain the cells with fluorescently labeled antibodies against specific cell surface markers.

-

M1 Markers: CD80, CD86

-

M2 Markers: CD206 (Mannose Receptor), CD163

-

-

Analyze the stained cells using a flow cytometer to quantify the percentage of cells expressing these markers and their mean fluorescence intensity.

Data Presentation

The quantitative data obtained from the experiments can be summarized in the following tables for clear comparison.

Table 1: Effect of this compound on M1/M2 Marker Gene Expression

| Treatment Group | Nos2 (Fold Change) | Tnf (Fold Change) | Arg1 (Fold Change) | Mrc1 (Fold Change) |

| M0 (Control) | 1.0 | 1.0 | 1.0 | 1.0 |

| M1 (LPS + IFN-γ) | ||||

| M1 + this compound (Low Dose) | ||||

| M1 + this compound (High Dose) | ||||

| M2 (IL-4) | ||||

| M2 + this compound (Low Dose) | ||||

| M2 + this compound (High Dose) |

Table 2: Effect of this compound on Cytokine Secretion

| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) |

| M0 (Control) | |||

| M1 (LPS + IFN-γ) | |||

| M1 + this compound (Low Dose) | |||

| M1 + this compound (High Dose) | |||

| M2 (IL-4) | |||

| M2 + this compound (Low Dose) | |||

| M2 + this compound (High Dose) |

Table 3: Effect of this compound on Cell Surface Marker Expression

| Treatment Group | % CD80+ Cells | MFI of CD80 | % CD206+ Cells | MFI of CD206 |

| M0 (Control) | ||||

| M1 (LPS + IFN-γ) | ||||

| M1 + this compound (Low Dose) | ||||

| M1 + this compound (High Dose) | ||||

| M2 (IL-4) | ||||

| M2 + this compound (Low Dose) | ||||

| M2 + this compound (High Dose) |

MFI: Mean Fluorescence Intensity

Signaling Pathways and Visualizations

Potential Signaling Pathway of CALP2 in Macrophage Activation

Calcium signaling is crucial for macrophage activation.[7][8] An influx of extracellular Ca2+ or its release from intracellular stores can activate CALP2. Activated CALP2 can then cleave various substrates, potentially modulating signaling pathways that control macrophage polarization. For instance, CALP2 could influence the NF-κB pathway, which is central to M1 activation, or it might impact STAT6 signaling, a key pathway in M2 polarization. The diagram below illustrates a hypothetical signaling cascade.

Caption: Hypothetical CALP2 signaling pathway in macrophage polarization.

Experimental Workflow for Macrophage Activation Assay

The following diagram outlines the complete experimental workflow from cell isolation to data analysis.

Caption: Experimental workflow for assessing CALP2 modulator effects.

Concluding Remarks

The protocols and guidelines presented here offer a robust framework for investigating the role of Calpain-2 in macrophage activation. By systematically evaluating the effects of CALP2 modulators on macrophage polarization, researchers can gain valuable insights into the therapeutic potential of targeting this enzyme for inflammatory and autoimmune diseases. It is recommended to optimize treatment concentrations and incubation times for any specific "this compound" compound being tested.

References

- 1. Calpain 2 Controls Turnover of LFA-1 Adhesions on Migrating T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Calpain 2 controls turnover of LFA-1 adhesions on migrating T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neutrophil elastase activates macrophage calpain as a mechanism for phagocytic failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protocol for detecting macrophage-mediated cancer cell phagocytosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol for the generation and assessment of functional macrophages from mouse bone marrow cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Macrophage Polarization Related to Crystal Phases of Calcium Phosphate Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The mechanism of macrophage activation induced by Ca2+ ionophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | The Role of Calcium–Calcineurin–NFAT Signaling Pathway in Health and Autoimmune Diseases [frontiersin.org]

CALP2 TFA protocol for mast cell degranulation studies

Application Note & Protocol

Topic: Peptide-Induced Mast Cell Degranulation Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Mast cell degranulation is a critical process in allergic and inflammatory responses, characterized by the release of pre-formed mediators such as histamine, proteases, and cytokines from intracellular granules. The study of mast cell degranulation is essential for understanding the mechanisms of these responses and for the development of novel therapeutics. A variety of secretagogues, including peptides, can induce mast cell degranulation, often by activating specific cell surface receptors. This document provides a detailed protocol for assessing mast cell degranulation induced by a generic peptide, referred to herein as "Peptide X," which serves as a model for substances like CALP2 TFA. The protocol is based on the widely used β-hexosaminidase release assay, a reliable and quantitative measure of mast cell degranulation.

Experimental Protocols

Cell Culture and Maintenance

The rat basophilic leukemia cell line (RBL-2H3) is a commonly used model for studying mast cell degranulation.

-

Cell Line: RBL-2H3 cells.

-

Culture Medium: Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Subculturing: Cells should be passaged every 2-3 days or when they reach 80-90% confluency.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This protocol describes the induction of degranulation using a model peptide ("Peptide X") and the subsequent quantification of released β-hexosaminidase.

Materials:

-

RBL-2H3 cells

-

24-well tissue culture plates

-

Tyrode's buffer (135 mM NaCl, 5 mM KCl, 1.8 mM CaCl2, 1.0 mM MgCl2, 5.6 mM glucose, 20 mM HEPES, pH 7.4)

-

Peptide X (e.g., this compound) stock solution

-

Triton X-100 (1% v/v in Tyrode's buffer)

-

p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution (1 mM in 0.1 M citrate buffer, pH 4.5)

-

Stop buffer (0.1 M Na2CO3/NaHCO3, pH 10.0)

-

Microplate reader (405 nm)

Procedure:

-

Cell Seeding: Seed RBL-2H3 cells into a 24-well plate at a density of 2 x 10^5 cells/well and culture overnight.

-

Cell Washing: Gently wash the adherent cells twice with 500 µL of Tyrode's buffer.

-

Induction of Degranulation:

-

Add 200 µL of Tyrode's buffer containing various concentrations of Peptide X to the appropriate wells.

-

For the negative control (spontaneous release), add 200 µL of Tyrode's buffer only.

-

For the positive control (total release), add 200 µL of 1% Triton X-100 in Tyrode's buffer.

-

Incubate the plate at 37°C for 30 minutes.

-

-

Sample Collection: After incubation, carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.

-

Enzymatic Reaction:

-

Add 50 µL of pNAG substrate solution to each well containing the supernatant.

-

Incubate the plate at 37°C for 1 hour.

-

-

Stopping the Reaction: Add 200 µL of stop buffer to each well.

-

Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.

Data Analysis:

The percentage of β-hexosaminidase release is calculated as follows:

Data Presentation

The following table summarizes hypothetical quantitative data for a dose-response experiment using Peptide X to induce mast cell degranulation.

| Concentration of Peptide X (µM) | % β-Hexosaminidase Release (Mean ± SD) |

| 0 (Spontaneous Release) | 5.2 ± 1.1 |

| 1 | 15.8 ± 2.5 |

| 5 | 45.3 ± 4.2 |

| 10 | 78.9 ± 5.6 |

| 20 | 85.1 ± 6.3 |

| 100 (Total Release) | 100 ± 0.0 |

Signaling Pathways and Workflows

Signaling Pathway

Many peptides that induce mast cell degranulation do so by activating Mas-related G protein-coupled receptors (MRGPRs), leading to a signaling cascade that results in the release of inflammatory mediators.

Caption: Peptide-induced mast cell degranulation signaling pathway.

Experimental Workflow

The following diagram illustrates the key steps in the mast cell degranulation assay.

Caption: Workflow for β-hexosaminidase release assay.

Application Notes and Protocols for CALP2 in Immunology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

CALP2, also known as Calpastatin, is the endogenous inhibitor of Calpain, a family of calcium-dependent cysteine proteases. The Calpain-Calpastatin System (CCS) is a critical regulatory axis in numerous cellular processes, including cell proliferation, migration, apoptosis, and signal transduction. In the field of immunology, the CCS plays a pivotal role in modulating the function of various immune cells, particularly T lymphocytes. Dysregulation of this system has been implicated in the pathogenesis of autoimmune diseases and inflammatory disorders, making Calpain an attractive therapeutic target.

These application notes provide a comprehensive overview of the role of the Calpain-Calpastatin System in immunology, with a focus on the effects of Calpain inhibition on T-cell function. The provided protocols offer detailed methodologies for investigating these effects in a research setting. While the specific compound "CALP2 TFA" is not commonly cited in the literature, this document focuses on the function of Calpastatin and the effects of well-characterized Calpain inhibitors.

Data Presentation

The following tables summarize the quantitative effects of Calpain inhibitors on T-cell proliferation and cytokine secretion.

Table 1: Effect of Calpain Inhibitors on T-Cell Proliferation

| Inhibitor | Cell Type | Assay | Concentration | Effect | IC50 | Reference |

| Calpeptin | Pancreatic Cancer Cells | Proliferation Assay | >20 µM | Suppression of proliferation | 74.2 µM | [Not directly on T-cells, but indicative] |

| Calpain Inhibitor II | Human PBMCs | CFSE Proliferation Assay | 10 µM | Significant reduction in CD4+ and CD8+ T-cell proliferation | Not Reported | [1] |

| Calpain Inhibitor IV | Human PBMCs | CFSE Proliferation Assay | 10 µM | Significant reduction in CD4+ and CD8+ T-cell proliferation | Not Reported | [1] |

Table 2: Effect of Calpain Inhibitors on Cytokine Secretion by Stimulated PBMCs

| Cytokine | Calpain Inhibitor II (10 µM) - % Inhibition | Calpain Inhibitor IV (10 µM) - % Inhibition |

| IFN-γ | ~70% | ~20% |

| TNF-α | ~60% | ~15% |

| IL-17A | ~75% | ~25% |

| IL-6 | ~50% | ~10% |

| IL-10 | ~40% | No significant effect |

| IL-2 | No significant effect | No significant effect |

Data is estimated from graphical representations in the source literature and represents the approximate percentage of inhibition compared to untreated stimulated cells.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways influenced by Calpain in T-cells and a general workflow for studying the effects of Calpain inhibitors.

References

Application Notes and Protocols: CALP2 TFA for In Vitro Calmodulin Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calmodulin (CaM) is a ubiquitous, calcium-binding protein that plays a pivotal role in numerous cellular signaling pathways. Upon binding to Ca²⁺, calmodulin undergoes a conformational change, enabling it to interact with and modulate the activity of a wide range of target proteins, including protein kinases, phosphatases, and phosphodiesterases. The dysregulation of calmodulin-mediated signaling has been implicated in various diseases, making it an attractive target for therapeutic intervention.

CALP2 TFA is a potent calmodulin antagonist. It binds with high affinity to the Ca²⁺-binding sites of calmodulin, thereby preventing its activation and subsequent interaction with its target proteins. These application notes provide detailed protocols for utilizing this compound in in vitro assays to study and quantify the inhibition of calmodulin activity, focusing on two common calmodulin-dependent enzymes: Calmodulin-Dependent Protein Kinase II (CaMKII) and Phosphodiesterase 1 (PDE1).

Mechanism of Action

This compound acts as a direct antagonist of calmodulin. By occupying the EF-hand calcium-binding domains of calmodulin, this compound prevents the conformational changes required for calmodulin to activate its downstream targets. This inhibitory mechanism makes this compound a valuable tool for dissecting calmodulin-dependent signaling pathways and for screening for novel modulators of calmodulin activity.

Quantitative Data Summary

| Compound | Target | Parameter | Value | Reference |

| This compound | Calmodulin (CaM) | Binding Affinity (Kd) | 7.9 µM | [1] |

This table will be updated as more specific quantitative data, such as IC50 values from enzymatic assays, becomes available. Researchers are encouraged to perform dose-response experiments to determine the precise IC50 of this compound in their specific assay system.

Signaling Pathway and Inhibition Mechanism

The following diagram illustrates the canonical calmodulin signaling pathway and the mechanism of inhibition by this compound.

Experimental Workflow for In Vitro Calmodulin Inhibition Assay